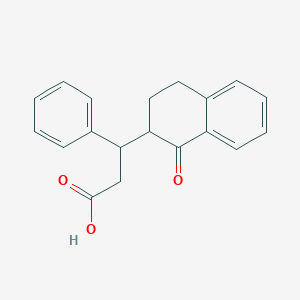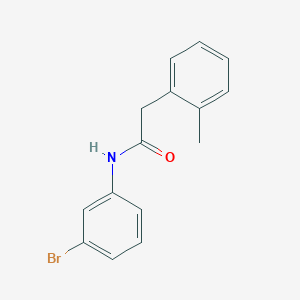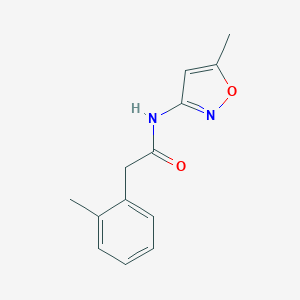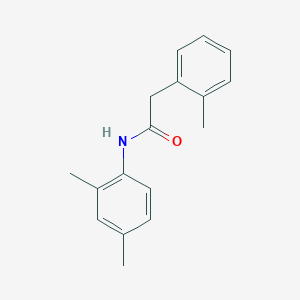
N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has emerged as a promising strategy for the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide binds to the ATP-binding site of BTK and inhibits its kinase activity. BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets such as phospholipase Cγ2, which leads to the activation of the NF-κB and PI3K/Akt signaling pathways. Inhibition of BTK by N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide blocks these signaling pathways, resulting in decreased survival and proliferation of B-cells.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide has been shown to selectively inhibit BTK activity with an IC50 of 0.85 nM. N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide has minimal off-target effects on other kinases such as Tec, Itk, and JAK3. N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide has a favorable pharmacokinetic profile with high oral bioavailability and a long half-life in mice, rats, and dogs. N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide has been well-tolerated in preclinical toxicology studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in B-cell signaling and malignancies. N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide can be used to investigate the downstream signaling pathways of BTK and to identify potential biomarkers of response to BTK inhibitors. However, N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide has limitations in terms of its selectivity for BTK and its off-target effects on other kinases. Therefore, caution should be taken when interpreting the results of experiments using N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide.
Zukünftige Richtungen
There are several future directions for the development and use of BTK inhibitors such as N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide. One direction is the identification of biomarkers of response to BTK inhibitors, which could help to personalize treatment for B-cell malignancies. Another direction is the combination of BTK inhibitors with other targeted therapies such as PI3K inhibitors, which could enhance the antitumor activity and overcome resistance to BTK inhibitors. Finally, the development of more selective and potent BTK inhibitors could improve the efficacy and safety profile of this class of drugs.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonamide with 2,4-difluorobenzoyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chloride group by the sulfonamide nitrogen, followed by acylation of the resulting aniline with the benzoyl chloride. The crude product is then purified by column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation, survival, and migration of B-cells. In vivo studies have demonstrated that N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide has potent antitumor activity in xenograft models of chronic lymphocytic leukemia and mantle cell lymphoma. N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide has also been shown to synergize with other targeted therapies such as venetoclax and ibrutinib.
Eigenschaften
Produktname |
N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide |
|---|---|
Molekularformel |
C13H10ClF2NO2S |
Molekulargewicht |
317.74 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C13H10ClF2NO2S/c1-8-2-3-9(14)6-12(8)17-20(18,19)13-5-4-10(15)7-11(13)16/h2-7,17H,1H3 |
InChI-Schlüssel |
XEBGRBBYJHUTJV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)


![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)




